2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of the boronic acid moiety makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis reactions, particularly in borylation reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in borylation reactions. In these reactions, the compound can act as a boron source, allowing for the introduction of a boron atom into organic molecules . This can lead to significant changes in the chemical properties of the target molecule, enabling further reactions or modifications.
Biochemical Pathways
For example, borylated compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the compound’s action could result in the formation of a new molecule with altered chemical properties. For example, in a borylation reaction, the compound could enable the introduction of a boron atom into a target molecule, potentially leading to significant changes in the molecule’s reactivity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of borylation reactions can be affected by factors such as the temperature, the presence of a catalyst, and the solvent used . Additionally, the compound’s stability could be influenced by factors such as temperature, light, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves the following steps:
Borylation: The starting material, 4-iodoaniline, undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium acetate) under inert atmosphere and heating conditions.
Imidazole Formation: The resulting boronic acid derivative is then reacted with imidazole in the presence of a coupling reagent (e.g., EDCI) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The boronic acid group facilitates the coupling with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazolidines.
Substitution Reactions: The phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium acetate), aryl halide, and solvent (e.g., toluene).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), acidic conditions.
Reduction: Reducing agents (e.g., sodium borohydride), mild conditions.
Substitution Reactions: Electrophiles (e.g., nitric acid, halogens), acidic conditions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Imidazolium Salts: From oxidation of the imidazole ring.
Imidazolidines: From reduction of the imidazole ring.
Nitro Compounds: From nitration of the phenyl ring.
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used to synthesize complex biaryl structures, which are important in the development of pharmaceuticals and organic materials.
Organic Synthesis: Employed as a building block in the synthesis of various organic compounds.
Biology:
Protein Labeling: Utilized in the labeling of proteins for biological studies, particularly in the context of proteomics.
Biosensors: Incorporated into biosensors for the detection of biomolecules.
Medicine:
Drug Development: Used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry:
Material Science: Employed in the synthesis of advanced materials, such as conjugated polymers and organic semiconductors.
Catalysis: Utilized as a catalyst or co-catalyst in various industrial chemical processes.
Comparison with Similar Compounds
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene): Similar structure but with a thiophene ring instead of an imidazole ring.
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline): Similar structure but with an aniline group instead of an imidazole ring.
Uniqueness:
The presence of the imidazole ring in 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole provides unique biological and chemical properties compared to other boronic acid derivatives. The imidazole ring can engage in hydrogen bonding and metal coordination, enhancing its utility in biological and medicinal applications.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIMXXAJWRGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732510 |
Source
|
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229584-17-1 |
Source
|
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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